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Hydrolysis Mechanism and Pharmacokinetics

The conversion of isavuconazonium sulfate is a non-enzymatic (chemical) hydrolysis in the intestinal tract

and rapid enzymatic hydrolysis in systemic circulation by plasma esterases, predominantly

butylcholinesterase [1] [2]. Following intravenous infusion, the prodrug is quickly cleared from plasma,

becoming undetectable within 15 minutes to 1.25 hours after the end of administration [3] [2]. The resulting

active moiety, isavuconazole, demonstrates high bioavailability (98%), a large volume of distribution, and a

long terminal half-life [4] [1] [2].

Table 1: Key Pharmacokinetic Parameters of Isavuconazole

Parameter Value Context / Note

Absolute Bioavailability ~98% [4] [2] Following oral administration of
the prodrug.

Time to Cmax (Tmax) 2 - 3 hours [1] [2] After oral administration.

Apparent Volume of
Distribution (Vss)

~301.8 L (mean from one study); ~450

L (mean steady-state) [3] [1] [2]

Indicates extensive tissue

distribution.
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Parameter Value Context / Note

Plasma Protein Binding >99% [2] Predominantly to albumin.

Apparent Clearance
(CL/F)

2.3 ± 0.7 L/h (mean ± SD) [3] From a phase 1 mass balance

study.

Terminal Half-Life (t1/2) 99.9 ± 44.6 hours (mean ± SD) [3];

130 hours (population estimate) [2]

Long half-life supports once-daily

dosing.

Primary Route of
Elimination

Feces (46.1%) and Urine (45.5% as

metabolites) [3] [2]

Renal excretion of unchanged

isavuconazole is <1% [2].

Table 2: Mass Balance and Excretion Profile

Component Total Recovery (% of radioactive dose) Primary Excretion Routes Notes

| Isavuconazole (from oral [14C]-prodrug) | 91.6% (combined) [3] | Feces: 45.5% [3] [2] Urine: 46.1% [3]

[2] | Urine contains metabolites; <1% is unchanged drug [2]. | | BAL8728 (from IV [14C]-prodrug) | >95%

[3] [2] | Urine: ~96% [3] | Primarily recovered as metabolites [2]. |

The metabolic pathway and excretion routes are summarized below.
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Diagram: The metabolic fate of isavuconazonium sulfate involves rapid hydrolysis to active isavuconazole

and inactive BAL8728, followed by hepatic metabolism and nearly equal fecal and renal excretion.

Experimental Protocols from Key Studies
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The quantitative data is derived from rigorous clinical studies. The following outlines the methodologies

from two pivotal Phase 1, open-label, mass-balance studies [3].

Study 1: Isavuconazole Mass Balance and Metabolic Profile

Objective: To determine the absorption, metabolism, and excretion of isavuconazole.

Design: Single-center, open-label study.
Subjects: 7 healthy male adults.

Intervention: A single oral dose of 372.6 mg of [cyano-14C]isavuconazonium sulfate (equivalent
to 200 mg isavuconazole) administered after a 10-hour fast.

Key Measurements:
Pharmacokinetics: Plasma concentrations of isavuconazole and total radioactivity over time.

Excretion: Total recovery of radioactivity in urine and feces collected for up to 28 days.
Metabolic Profiling: Identification of isavuconazole and its metabolites in plasma, urine, and

feces using high-performance liquid chromatography (HPLC) with radiochemical detection and
tandem mass spectrometry (MS/MS).

Study 2: BAL8728 (Inactive Moiety) Mass Balance

Objective: To characterize the disposition of the inactive cleavage product, BAL8728.
Design: Single-center, open-label study.

Subjects: 6 healthy male adults.
Intervention: A single intravenous dose of 372.6 mg of [pyridinylmethyl-14C]isavuconazonium
sulfate (equivalent to 75 mg BAL8728) administered as a 1-hour IV infusion after a 10-hour fast.
Key Measurements:

Pharmacokinetics: Plasma concentrations of BAL8728 and its metabolites.
Excretion: Total recovery of radioactivity in urine collected for up to 14 days (minimal fecal

excretion expected).
Metabolic Profiling: Identification of BAL8728 metabolites in plasma and urine using HPLC

with radiochemical detection and MS/MS.

Key Technical and Clinical Implications

Formulation Advantage: The water-soluble prodrug design avoids the use of nephrotoxic
cyclodextrin solubilizing agents required for other IV azole antifungals, making it safer for patients

with renal impairment [1] [2].
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Dosing Regimen: The rapid hydrolysis and long half-life of isavuconazole underpin the loading dose

regimen (every 8 hours for 2 days) to rapidly achieve steady-state concentrations, followed by once-
daily maintenance dosing [1].

Drug-Drug Interactions: Isavuconazole is a substrate of CYP3A4 and CYP3A5. Concomitant use
with strong CYP3A4 inducers (e.g., rifampin) or inhibitors may require dosage adjustment [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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